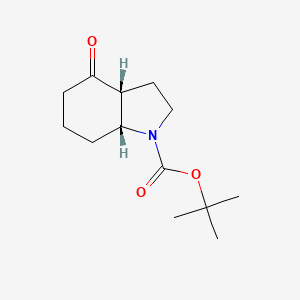![molecular formula C7H6N2O2 B2439853 2-Amino-benzo[d]oxazol-6-ol CAS No. 1806576-91-9](/img/structure/B2439853.png)
2-Amino-benzo[d]oxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzo[d]oxazol-6-ol is a heterocyclic compound with the molecular formula C₇H₆N₂O₂ It is a derivative of benzoxazole, featuring an amino group at the second position and a hydroxyl group at the sixth position
Applications De Recherche Scientifique
2-Aminobenzo[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes
Mécanisme D'action
Target of Action
Similar compounds such as benzo[d]imidazo[2,1-b]thiazoles have been reported to target the mechanistic target of rapamycin (mtor), a serine/threonine kinase . mTOR acts as a nutrient, energy, and redox sensor and is involved in the regulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mTOR pathway .
Mode of Action
It’s known that similar compounds interact with their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Compounds that target mtor, like benzo[d]imidazo[2,1-b]thiazoles, affect the pi3k/akt/mtor pathway . This pathway is crucial for cell survival, growth, and proliferation .
Result of Action
Similar compounds have been reported to have antimicrobial, antioxidant, and anticancer properties .
Action Environment
A study has reported an environment-friendly and efficient procedure for synthesizing similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with cyanogen bromide under basic conditions. Another method includes the reaction of 2-aminophenol with phosgene, followed by cyclization in the presence of a base.
Industrial Production Methods: In industrial settings, the synthesis of 2-Aminobenzo[d]oxazol-6-ol often employs microwave-assisted reactions to enhance efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-aminophenol and suitable reagents, such as cyanogen bromide or phosgene, under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminobenzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .
Comparaison Avec Des Composés Similaires
- 5-Bromo-4-fluorobenzo[d]oxazol-2-amine
- 2-Amino-1,3-benzoxazol-5-ylboronic acid hydrochloride
- 6-Methyl-2-aminobenzoxazol
- 6-Iodobenzo[d]oxazol-2-amine
- 5-Fluorobenzo[d]oxazol-2-amine
Comparison: Compared to these similar compounds, 2-Aminobenzo[d]oxazol-6-ol is unique due to the presence of both an amino group and a hydroxyl group on the benzoxazole ring. This dual functionality enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s specific substitution pattern contributes to its distinct biological activities and applications .
Propriétés
IUPAC Name |
2-amino-1,3-benzoxazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVVLFDEVIVGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenyl-5-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2439771.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)
![3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2439774.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)
![2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B2439780.png)



![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)


![3-(Thiophen-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2439792.png)
